2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21-16-20(24-14-8-3-9-15-24)22(19-12-6-2-7-13-19)23-25(21)17-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRJCSIJIOXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyridazinone Core as a Privileged Scaffold
An In-Depth Technical Guide to the Medicinal Chemistry of 5-Amino-3(2H)-Pyridazinone Analogs
The 3(2H)-pyridazinone ring system, a six-membered diazine heterocycle, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural versatility and capacity for diverse functionalization have established it as a "privileged scaffold," leading to the development of compounds with a vast spectrum of pharmacological activities.[1] These activities span anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular applications.[4][5][6] The keto form of the pyridazinone ring is generally more stable and common than its enol tautomer.[7]
Within this broad class, analogs featuring a 5-amino substitution hold particular significance. This functional group often serves as a critical hydrogen bond donor or acceptor, facilitating precise interactions with biological targets and significantly influencing the therapeutic profile of the molecule. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 5-amino-3(2H)-pyridazinone analogs for researchers and drug development professionals. We will delve into the causality behind experimental design and present validated protocols to ensure scientific integrity.
Part 1: Synthetic Strategies for 5-Amino-3(2H)-Pyridazinone Analogs
The construction of the pyridazinone core is a well-established field, with the most common and robust method being the condensation of γ-keto acids with hydrazine or its derivatives.[2] This approach provides a direct route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be further modified. Another powerful strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, which can yield either pyridazinones or nicotinates depending on the electronic nature of the substituents.[8][9]
The choice of synthetic route is dictated by the desired substitution pattern. For instance, introducing substituents at the N-2 position is typically achieved by using a substituted hydrazine in the initial cyclization or by subsequent alkylation of the N-H pyridazinone.
Generalized Synthetic Workflow
The following diagram illustrates a common synthetic pathway, starting from a γ-keto acid to yield a functionalized pyridazinone, which can then be further derivatized to introduce the key 5-amino group or its precursors.
Caption: Generalized Synthetic Workflow for Amino-Pyridazinones.
Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (III)
This protocol describes the synthesis of an aromatized pyridazinone core, a crucial intermediate for further functionalization. The procedure is a self-validating system based on established literature methods, involving the dehydrogenation of a dihydropyridazinone precursor.[10]
Step 1: Synthesis of the Dihydropyridazinone Precursor (II)
-
The starting material, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II), is first synthesized by reacting 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in an appropriate solvent like ethanol under reflux.
Step 2: Aromatization to form 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (III)
-
Reaction Setup: Dissolve 0.039 mol of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II) in 100 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Heat the solution to 60–70 °C. Prepare a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature. The rationale for dropwise addition is to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours to ensure the dehydrogenation reaction goes to completion.
-
Workup and Isolation: Cool the reaction mixture to 5 °C in an ice bath. Pour the cooled solution into a beaker containing ice water. This step precipitates the product.
-
Neutralization: Neutralize the mixture with ammonium hydroxide to convert the product to its free base form.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then dry. Recrystallize the crude product from an ethanol-water mixture to obtain the pure compound (III).
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected mass for C₁₁H₁₀FN₂O₂ would be confirmed by high-resolution mass spectrometry (HRMS).[10]
Part 2: Structure-Activity Relationships (SAR) and Mechanistic Insights
Understanding the SAR is paramount for rational drug design. For the 5-amino-3(2H)-pyridazinone scaffold, biological activity is exquisitely sensitive to the nature and position of various substituents.
Key SAR Observations
-
The 5-Position (The Core Directive): The amino group at C-5 is often crucial. However, its modification into a vinyl group, as seen in 4-amino-5-vinyl-3(2H)-pyridazinones, can lead to a significant increase in antinociceptive (analgesic) activity.[11][12] This suggests the vinyl moiety may engage in additional favorable interactions within the target's binding site.
-
The 4-Position: This position is a key modulator of activity. A 4-nitro group confers potent antiplatelet properties, while its reduction to a 4-amino group results in powerful anti-inflammatory agents.[13] The introduction of a 4-alkoxy group, such as in the marketed anti-inflammatory drug Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), highlights the importance of this position for analgesic and anti-inflammatory effects.[11][14]
-
The 2-Position (Nitrogen): Substitution at the N-2 position directly impacts pharmacokinetics and potency. Attaching arylpiperazinylalkyl chains can introduce potent antinociceptive activity.[11] Hydrophobic substituents at this position can enhance activity, likely by improving membrane permeability or fitting into a hydrophobic pocket of the target enzyme.[13]
-
The 6-Position: This position is critical for anchoring the molecule. Large, often aromatic or heteroaromatic, substituents at C-6 are common. For example, 6-phenyl substitution is frequently employed in analogs designed as analgesic, anti-inflammatory, and antihypertensive agents.[4][15]
Caption: Key Structure-Activity Relationships of the Pyridazinone Scaffold.
Therapeutic Applications and Mechanisms of Action
The diverse substitution patterns translate into a wide array of therapeutic applications by targeting different biological pathways.
1. Anti-inflammatory and Analgesic Activity: This is one of the most prominent activities of pyridazinone analogs.[14] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[11][14] Many analogs show selectivity for COX-2, the inducible isoform of the enzyme, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[4][11] Compounds like ABT-963 have demonstrated high selectivity for COX-2.[11] The mechanism also involves the inhibition of prostaglandin E2 (PGE2) production and the release of other inflammatory cytokines like TNF-α and IL-6.[13][16]
Caption: Mechanism of COX-2 Inhibition by Pyridazinone Analogs.
2. Cardiovascular Effects: Pyridazinone derivatives have been successfully developed as cardiovascular agents.[17] Their mechanisms include:
-
Vasodilation: Some analogs induce vasodilation, leading to antihypertensive effects.[7]
-
Phosphodiesterase (PDE) Inhibition: Many cardiotonic pyridazinones function by inhibiting PDE enzymes, particularly PDE3.[17] This inhibition leads to an increase in intracellular cAMP levels, resulting in positive inotropic (increased heart contraction force) and vasodilatory effects.
-
Antiplatelet Activity: As mentioned, 4-nitro derivatives can inhibit platelet aggregation induced by agents like arachidonic acid and ADP.[13]
3. Anticancer Activity: More recently, the pyridazinone scaffold has been explored for its anticancer potential.
-
PARP Inhibition: Several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective against cancers with specific DNA repair defects (e.g., BRCA mutations), contain a related diazine core. Marketed drugs like Olaparib feature this structural motif.[7]
-
STAT3 Inhibition: Tricyclic pyridazinone derivatives have been identified as promising inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation, survival, and metastasis.
4. Central Nervous System (CNS) Activity: The scaffold has also been optimized to target CNS receptors. For instance, specific phenoxypiperidine derivatives of 5-pyridazin-3-one have been developed as potent and selective histamine H₃ receptor inverse agonists, with potential applications in treating cognitive and sleep disorders.[18]
Quantitative SAR Data Summary
The following table summarizes the activity of representative pyridazinone analogs against various biological targets, illustrating the impact of substitution patterns.
| Compound ID | N-2 Substituent | C-4 Substituent | C-6 Substituent | Target | Activity (IC₅₀ / EC₅₀) | Reference |
| 9 | -H | -H | 4-carboxymethyloxyphenyl | Vasodilation | 0.051 µM | [7] |
| 18 | 4-methoxyphenyl hydrazide | -H | 4-methoxyphenyl | Vasodilation | 1.204 µM | [7] |
| 23a | Benzyl | (Pyrazolo fused) | Phenyl | PDE5 | Potent | [7] |
| ABT-963 | 3,4-Difluorophenyl | 3-hydroxy-3-methyl-butoxy | 4-methanesulfonyl-phenyl | COX-2/COX-1 | 276:1 selectivity | [11] |
| 8b | -H | (Piperidine fused) | Methyl | Histamine H₃ | Potent Antagonist | [18] |
Conclusion and Future Perspectives
The 5-amino-3(2H)-pyridazinone scaffold and its close analogs continue to be a highly productive platform in medicinal chemistry. The ease of synthesis and the ability to fine-tune biological activity through substitution at multiple positions ensure its continued relevance. The successful development of drugs for inflammation, cardiovascular disease, and cancer from this core structure underscores its privileged nature.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing new analogs with even greater selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes to further improve safety profiles.
-
Novel Targets: Exploring the activity of pyridazinone libraries against new and emerging biological targets.
-
Hybrid Molecules: Creating hybrid molecules that combine the pyridazinone core with other pharmacophores to achieve dual-action drugs or to overcome drug resistance.
-
Computational Modeling: Employing advanced computational techniques to refine SAR models, predict ADME properties, and guide the design of next-generation 5-amino-3(2H)-pyridazinone therapeutics.
This guide has provided a technical framework for understanding this important class of molecules, from their fundamental synthesis to their complex biological activities, offering a solid foundation for researchers aiming to innovate in this exciting field.
References
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Center for Biotechnology Information. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. Available at: [Link]
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Center for Biotechnology Information. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]
-
5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. PubMed. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Organic and Medicinal Chemistry International Journal. Available at: [Link]
-
Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Journal of Gazi University Health Sciences Institute Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. DergiPark. Available at: [Link]
-
4-Amino-5-vinyl-3(2H)-pyridazinones and Related Compounds: Synthesis and Evaluation of Antinociceptive Activity. ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. PubMed. Available at: [Link]
-
A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scispace.com [scispace.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimid… [ouci.dntb.gov.ua]
- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sarpublication.com [sarpublication.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 15. biomedpharmajournal.org [biomedpharmajournal.org]
- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
novel pyridazinone derivatives for cardiovascular and analgesic research
An In-depth Technical Guide to Novel Pyridazinone Derivatives in Cardiovascular and Analgesic Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the pyridazinone scaffold, a versatile heterocyclic core that has become a focal point in the development of novel therapeutics for cardiovascular diseases and pain management. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols necessary to identify and validate promising lead compounds.
Part 1: The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "wonder nucleus" in medicinal chemistry.[1] Its chemical tractability and ability to be functionalized at various positions make it an attractive starting point for creating diverse chemical libraries.[2][3] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds that can interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][4][5] Consequently, pyridazinone derivatives have been successfully developed as agents for cardiovascular, analgesic, anti-inflammatory, anticonvulsant, and anticancer therapies.[3][4]
Part 2: Cardiovascular Applications: Targeting Inotropy and Vasodilation
Pyridazinone derivatives have emerged as a significant class of compounds for the treatment of cardiovascular disorders, particularly heart failure and hypertension.[3][6] Their primary mechanisms of action revolve around the modulation of intracellular second messengers and calcium sensitivity.
Mechanism of Action 1: Phosphodiesterase III (PDE-III) Inhibition
The "Why": In cardiac and smooth muscle cells, cyclic adenosine monophosphate (cAMP) is a critical second messenger that governs contractility and relaxation.[6][7] Its levels are tightly regulated by phosphodiesterase (PDE) enzymes, which catalyze its breakdown. PDE-III, specifically, is a key isoform in the cardiovascular system.[7][8] By inhibiting PDE-III, pyridazinone derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), leading to two beneficial effects:
-
Positive Inotropy (Increased Contractility): In cardiomyocytes, PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced force of contraction.
-
Vasodilation (Blood Vessel Relaxation): In vascular smooth muscle cells, elevated cAMP levels lead to relaxation, reducing both preload and afterload on the heart.[6]
This dual action makes PDE-III inhibitors highly effective in managing acute and chronic heart failure.[9][10] Several pyridazinone-based compounds, such as Imazodan and Bemoradan, have been developed based on this mechanism.[6]
The following diagram illustrates the mechanism by which pyridazinone derivatives exert their cardiotonic and vasodilatory effects through PDE-III inhibition.
Caption: Selective COX-2 Inhibition by Pyridazinone Derivatives.
Experimental Protocols for Analgesic Screening
This is the foundational assay to determine potency and selectivity.
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test pyridazinone derivative, a non-selective control (e.g., indomethacin), a selective control (e.g., celecoxib), and a vehicle control.
-
Reaction Initiation: Add arachidonic acid as the substrate to start the reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Causality & Selectivity: Calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A high SI value indicates desirable COX-2 selectivity.
This is a standard model for evaluating peripheral analgesic activity. [1]
-
Animal Model: Use male mice.
-
Dosing: Administer the test compound orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., aspirin).
-
Induction: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally (i.p.) to induce writhing (a characteristic stretching behavior indicative of pain).
-
Observation: Immediately after injection, count the number of writhes for each mouse over a 20-minute period.
-
Self-Validation: A statistically significant, dose-dependent reduction in the number of writhes compared to the vehicle control group confirms analgesic activity.
This protocol is critical to validate the improved safety profile. [11]
-
Animal Model: Use Wistar rats.
-
Dosing: Administer high doses of the test compound, a positive control (indomethacin), and a vehicle control orally for several consecutive days.
-
Evaluation: After the dosing period, euthanize the animals and examine their stomachs for any signs of hemorrhage or ulceration. Score the lesions based on their number and severity.
-
Validation: The absence or significant reduction of gastric lesions compared to the indomethacin group validates the gastrointestinal safety of the selective COX-2 inhibitor.
Data Presentation: COX-2 Inhibition and Selectivity
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| ABT-963 | 0.005 | 1.38 | 276 | [12] |
| A-241611 | Potent | Selective | > Celecoxib | [12] |
| Celecoxib | 0.04 | 15 | 375 | (Typical) |
| Indomethacin | 0.6 | 0.05 | 0.08 | (Typical) |
Part 4: Synthesis and Lead Optimization Workflow
The development of potent and selective pyridazinone derivatives relies on a robust synthetic strategy and a clear understanding of structure-activity relationships.
Core Synthesis Strategy
The most common and versatile method for constructing the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid) with hydrazine or a substituted hydrazine. [3][13][14]This straightforward approach allows for the introduction of substituents at various positions of the core structure.
Caption: General Synthesis of the Pyridazinone Core.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridazinone scaffold has yielded key insights into the structural requirements for both cardiovascular and analgesic activity.
-
For COX-2 Inhibition (Analgesia):
-
Vicinal Disubstitution: Appending two appropriately substituted phenyl rings to adjacent atoms (C4/C5 or C5/C6) is a hallmark of potent and selective COX-2 inhibitors like ABT-963. [1][12] * Sulfonamide/Methanesulfonyl Moiety: The presence of a SO₂Me or SO₂NH₂ group on one of the phenyl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity. [12] * N2 Position: Substitution at the lactam nitrogen with moieties like an acetamide side chain can enhance analgesic and anti-inflammatory action while maintaining low ulcerogenicity. [1]
-
-
For PDE-III Inhibition (Cardiovascular):
-
C6 Position: Substitution at the C6 position with various aryl or heterocyclic groups is critical for potent PDE-III inhibitory activity. [15][11] * 4,5-Dihydro Ring: The saturated 4,5-dihydropyridazinone core is a common feature in many potent cardiotonic agents like Imazodan. [6] * Planarity: A generally planar ring structure is often desirable for maximizing positive inotropic effects. [15]
-
Caption: Drug Discovery Workflow for Pyridazinone Derivatives.
Part 5: Conclusion and Future Directions
The pyridazinone scaffold has unequivocally demonstrated its value in modern drug discovery, yielding clinical candidates and marketed drugs for both cardiovascular and inflammatory conditions. Its synthetic accessibility and rich SAR provide a fertile ground for further innovation.
Future research in this area is likely to focus on:
-
Dual-Target Agents: Designing single molecules that can, for example, inhibit both PDE-III and another relevant cardiovascular target, or combine COX-2 inhibition with other anti-inflammatory mechanisms.
-
Enhanced Selectivity: Further refining the selectivity profiles to minimize off-target effects and improve long-term safety.
-
Targeted Delivery: Developing prodrugs or formulation strategies to deliver pyridazinone derivatives specifically to the heart or inflamed tissues, maximizing efficacy while reducing systemic exposure.
The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet needs in the treatment of cardiovascular disease and pain.
References
- Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Asif, M. (n.d.). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor.
- Asif, M. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.
-
Ewieda, S. Y., Ahmed, E. M., Hassan, R. A., & Hassan, M. S. A. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]
-
Siddiqui, S. S., et al. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. PubMed. [Link]
-
Gökçe, M., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. [Link]
-
Al-Ostath, O. A. H., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher. [Link]
-
Singh, J., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PMC. [Link]
-
Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]
-
Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
-
Sircar, I., et al. (1987). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. ACS Publications. [Link]
-
Wang, T., et al. (2012). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Thieme Connect. [Link]
-
Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Cichero, E., & Piacente, F. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
-
Amin, E. N., et al. (2025). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]
-
Pinzi, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Taylor & Francis Online. [Link]
-
El-Gohary, N. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
-
Wang, T., et al. (2011). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. De Gruyter. [Link]
-
Gökçe, M., et al. (2009). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]
-
Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]
-
Akahane, A., et al. (1980). Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinones. Yakugaku Zasshi. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
Methodological & Application
One-Pot Synthesis of 5-Amino-3(2H)-pyridazinones from Mucochloric Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for their extensive biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed, one-pot protocol for the synthesis of 5-amino-3(2H)-pyridazinones, a key subclass of these heterocyclic compounds, utilizing the readily available starting material, mucochloric acid. The described methodology offers a streamlined and efficient route to these valuable scaffolds, crucial for the generation of compound libraries in drug discovery programs.[4] This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers insights into process optimization and troubleshooting.
Introduction: The Significance of Pyridazinones in Drug Discovery
The pyridazinone core is a privileged scaffold in drug development, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[2][3] These six-membered heterocyclic compounds have been successfully incorporated into drugs targeting a variety of conditions, highlighting their versatility and potential.[1] The 5-amino-3(2H)-pyridazinone moiety, in particular, serves as a versatile intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4]
Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot reaction from mucochloric acid presents a significant improvement, offering a more direct and atom-economical approach. This method relies on the reaction of mucochloric acid, or its derivatives, with hydrazine, which proceeds through a nucleophilic attack, ring opening, and subsequent cyclization to form the stable pyridazinone ring.[4]
Reaction Mechanism and Pathway
The one-pot synthesis of 5-amino-3(2H)-pyridazinones from mucochloric acid is a sequential process involving nucleophilic substitution and cyclization. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a hydrazine derivative at one of the carbonyl carbons of the furanone ring of mucochloric acid.[4]
-
Ring Opening: This initial attack leads to the opening of the furanone ring, forming a linear intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of the six-membered pyridazinone ring.
-
Amination and Tautomerization: Subsequent reaction with an amine source, often in the same pot, leads to the displacement of a leaving group (typically a halogen) at the 5-position of the pyridazinone ring, yielding the desired 5-amino-3(2H)-pyridazinone. Tautomerization then leads to the stable aromatic pyridazinone structure.
Figure 1: General reaction pathway for the one-pot synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the one-pot synthesis. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Materials and Reagents
-
Mucochloric acid
-
Hydrazine hydrate or substituted hydrazine
-
Amine of choice
-
Solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium acetate, triethylamine)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Initial Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. This initial cyclization step typically takes 1-3 hours.[5]
-
In-situ Amination: Once the formation of the pyridazinone intermediate is confirmed by TLC, cool the reaction mixture slightly. Add the desired amine (1.5-2 equivalents) and a base (e.g., sodium acetate, 2 equivalents) to the flask.
-
Final Reaction: Resume heating the mixture to reflux and continue to monitor the reaction by TLC until the starting pyridazinone intermediate is consumed. This step can take from 2 to 24 hours depending on the reactivity of the amine.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes based on literature precedents. These values should be considered as a starting point for optimization.
| Parameter | Condition | Expected Yield (%) | Purity (%) | Reference |
| Solvent | Ethanol, Acetic Acid | 60-85 | >95 (after purification) | [5] |
| Temperature | Reflux | - | - | [5] |
| Reaction Time | 4-24 hours | - | - | [6] |
| Base | Sodium Acetate, Triethylamine | - | - | - |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of solvent can also significantly impact the reaction efficiency. Acetic acid can sometimes serve as both a solvent and a catalyst, promoting the cyclization step.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that anhydrous conditions are maintained if necessary. The stoichiometry of the amine and base can also be adjusted.
-
Side Product Formation: The formation of side products can occur, particularly if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is crucial to determine the optimal reaction endpoint. Purification by column chromatography is often necessary to remove impurities.
-
Causality Behind Experimental Choices: The use of a base in the amination step is critical to neutralize the acid generated during the reaction and to facilitate the nucleophilic substitution. The choice of solvent is dictated by the solubility of the starting materials and intermediates, as well as its boiling point for achieving the desired reaction temperature.
Visualization of the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Conclusion
The one-pot synthesis of 5-amino-3(2H)-pyridazinones from mucochloric acid represents a highly efficient and practical approach for accessing this important class of heterocyclic compounds. This method is particularly valuable for applications in drug discovery and medicinal chemistry, where the rapid generation of diverse compound libraries is essential. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize these valuable building blocks for the development of new therapeutic agents.
References
-
Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2348-2369. Available at: [Link].
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link].
-
Li, Y., Wang, Z., & Liu, X. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3536-3547. Available at: [Link].
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link].
-
Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Semantic Scholar. Available at: [Link].
-
Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link].
-
Lattmann, E., et al. (2005). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link].
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link].
-
A Novel and Convenient Protocol for Synthesis of Pyridazines: toward Analogues of GABA-A Receptor Antagonists. Amazon S3. Available at: [Link].
-
Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2323-2331. Available at: [Link].
-
Butassi, E., & Insuasty, B. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link].
-
Szymańska, E., et al. (2018). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules, 23(10), 2562. Available at: [Link].
-
High Yield Hydrazine Synthesis? - Powered by XMB 1.9.11. Sciencemadness.org. Available at: [Link].
-
Hatt, H. H. (1936). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses, 16, 24. Available at: [Link].
-
Brahmayya, M., Dai, S. A., & Suen, S. Y. Synthesis of 5-substituted-3H-[1][4][6]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. Available at: [Link].
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
experimental procedure for nucleophilic substitution of 5-halo-pyridazinones with piperidine
Abstract & Strategic Overview
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various cardiotonic, antihypertensive, and anti-inflammatory agents (e.g., Levosimendan, Emorfazone). The introduction of a piperidine moiety at the 5-position is a critical structural modification used to modulate lipophilicity (
This Application Note details the Nucleophilic Aromatic Substitution (
Scope of Protocol:
-
Substrate: 5-halo-pyridazin-3(2H)-ones (X = Cl, Br).[1]
-
Reagent: Piperidine (acting as both nucleophile and base).
-
Methods: Thermal Reflux (Method A) and Microwave-Assisted Synthesis (Method B).
Mechanistic Insight
The reaction proceeds via a classical Addition-Elimination (
-
Activation: The pyridazinone ring is electron-deficient.[3] The imine-like nitrogen at position 2 and the carbonyl at position 3 withdraw electron density, making C-5 highly electrophilic.
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks C-5, disrupting the aromaticity and forming a resonance-stabilized Meisenheimer-like
-complex. -
Elimination: The intermediate collapses to restore aromaticity, expelling the halide ion (
). -
Acid Scavenging: A second equivalent of piperidine (or an auxiliary base) neutralizes the generated
.
Critical Note on Regioselectivity: If the starting material is a 4,5-dihalo-pyridazinone , the nucleophilic attack generally prefers the 4-position due to vinylogous amide resonance and lower steric hindrance. To specifically target the 5-position using this protocol, the starting material should be a 5-halo-4-hydro or 5-halo-4-alkyl derivative.
Mechanism Visualization
Figure 1: Mechanistic pathway for the
Experimental Protocols
Materials & Reagents
-
Substrate: 5-Chloro-2-phenylpyridazin-3(2H)-one (or analogous 5-bromo derivative).
-
Nucleophile: Piperidine (ReagentPlus®, 99%).
-
Solvent: Ethanol (Absolute) or Acetonitrile (ACN).
-
Base (Optional): Potassium Carbonate (
) if using stoichiometric piperidine.
Method A: Thermal Reflux (Standard Benchtop)
Best for scale-up and laboratories without microwave reactors.
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1.0 mmol of the 5-halo-pyridazinone substrate to the flask.
-
Solvent: Add 10-15 mL of absolute ethanol. Stir to suspend/dissolve.
-
Addition: Add 2.5 mmol (approx. 2.5 equiv) of piperidine dropwise.
-
Note: Excess piperidine acts as the acid scavenger. Alternatively, use 1.1 equiv piperidine and 1.5 equiv
.
-
-
Reaction: Heat the mixture to reflux (
) for 6–8 hours . -
Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting material spot (
) and the appearance of a lower fluorescent product. -
Workup:
-
Concentrate the solvent to
20% volume under reduced pressure. -
Pour the residue into 50 mL of crushed ice-water .
-
Stir vigorously for 15 minutes to induce precipitation.
-
-
Purification: Filter the solid, wash with cold water (
), and recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for library generation and rapid optimization.
-
Setup: Use a 10 mL microwave-compatible pressure vial with a magnetic stir bar.
-
Charging: Add 1.0 mmol of substrate and 2.0 mL of Ethanol.
-
Addition: Add 3.0 mmol of piperidine. Cap the vial securely.
-
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Temperature:
-
Power: Dynamic (Max 200W)
-
Time: 10–15 minutes
-
Pressure Limit: 200 psi
-
-
Workup: Cool the vial to room temperature using compressed air. Pour contents onto ice-water and filter as described in Method A.
Workflow Visualization
Figure 2: Operational workflow comparing thermal and microwave synthesis routes.
Data Analysis & Validation
Successful substitution is confirmed by the shift in proton signals and mass spectrometry.
Table 1: Expected Analytical Data
| Technique | Parameter | Observation (Diagnostic) |
| Piperidine Ring | Multiplets at | |
| Pyridazinone Ring | Appearance of singlet at C-4 ( | |
| C-5 Shift | Upfield shift of C-5 ( | |
| MS (ESI) | Molecular Ion | |
| IR | Carbonyl | Strong stretch at 1660–1680 |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Piperidine hydrochloride salt formation may stall the reaction.
-
Solution: Add an inorganic base (
or ) to free up the piperidine. Increase microwave temperature to .
-
-
Issue: Regioisomer Formation (if using dihalo-substrate).
-
Cause: Competition between C-4 and C-5.
-
Solution: This protocol is optimized for 5-halo substrates. If using 4,5-dichloro, expect the 4-amino product as the major isomer. To force C-5 substitution on a dihalo system, steric bulk at C-4 or specific solvent effects (e.g., water) are required, but separation will be necessary.
-
-
Issue: Oily Product.
-
Solution: If the product does not precipitate in ice water, extract with Dichloromethane (DCM), dry over
, and triturate with Diethyl Ether/Hexane to induce crystallization.
-
References
-
Al-Saleh, B., et al. (2006). Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation.[5] Journal of Heterocyclic Chemistry, 43(6), 1575–1581.[5] [Link]
-
Rathish, I. G., et al. (2012). Synthesis and blood glucose lowering effect of novel pyridazinone substituted benzenesulfonylurea derivatives. European Journal of Medicinal Chemistry. [Link]
-
Sotelo, E., et al. (2002). Efficient nucleophilic aromatic substitution on 4,5-dihalopyridazin-3(2H)-ones under microwave irradiation. Synthetic Communications. [Link]
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation / Journal of Heterocyclic Chemistry, 2006 [sci-hub.sg]
crystallization and purification methods for 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone
Application Note: Crystallization and Purification Methodologies for 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone
Executive Summary
The synthesis of This compound presents a classic challenge in heterocyclic process chemistry: controlling and purifying regioisomers generated during nucleophilic substitution. While the pyridazinone scaffold is a privileged structure in drug discovery (exhibiting analgesic, anti-inflammatory, and cardiotonic properties), the introduction of the piperidine moiety at the C-5 position, adjacent to a bulky C-6 phenyl group, is sterically demanding.
This guide details a robust purification strategy focusing on the separation of the desired 5-piperidino target from the thermodynamically favored 4-piperidino regioisomer and the N-benzylated precursors. We prioritize fractional crystallization over chromatography to ensure scalability and cost-efficiency.
Chemical Context & Impurity Profile
To design an effective purification protocol, one must understand the origin of impurities. The synthesis typically proceeds via the nucleophilic substitution of 4,5-dichloro-2-benzyl-6-phenyl-3(2H)-pyridazinone with piperidine.
-
Target Molecule: this compound.
-
Primary Impurity (Regioisomer): 2-benzyl-6-phenyl-4-piperidino -3(2H)-pyridazinone.
-
Secondary Impurities: Unreacted starting material (dichloropyridazinone), hydrolyzed by-products (monohydroxy compounds), and residual benzyl chloride.
Figure 1: Reaction Pathway and Impurity Generation
Caption: Divergent reaction pathways leading to the target C-5 substituted product and the competitive C-4 regioisomer.
Experimental Protocols
Protocol A: Crude Isolation (Work-up)
Objective: Remove bulk solvents, excess piperidine, and water-soluble salts to prepare a solid for crystallization.
Reagents:
-
Reaction Mixture (in Ethanol or DMF)[4]
-
Deionized Water (Ice-cold)
-
0.1 M HCl (aq)
Procedure:
-
Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The hydrophobic pyridazinone derivatives will precipitate.
-
Filtration vs. Extraction:
-
If a solid forms immediately: Filter the crude solid and wash with cold water.[2]
-
If an oil forms (common due to piperidine mixtures): Extract with EtOAc (3x).
-
-
Acid Wash (Critical): Wash the organic layer with 0.1 M HCl .
-
Rationale: This removes unreacted piperidine (forming water-soluble piperidinium chloride). Do not use strong acid or high concentrations, as the pyridazinone nitrogen can be protonated, reducing yield.
-
-
Drying: Dry organic phase over anhydrous
, filter, and concentrate in vacuo to obtain the crude solid.
Protocol B: Fractional Crystallization (Purification)
Objective: Isolate the 5-piperidino isomer. The 4-piperidino isomer is typically more soluble in polar protic solvents due to the lack of steric shielding from the phenyl ring, allowing for separation based on differential solubility.
Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane. Recommended System: Hot Ethanol Recrystallization .
Step-by-Step Methodology:
-
Dissolution:
-
Transfer crude solid to a round-bottom flask.
-
Add absolute Ethanol (10 mL per gram of crude).
-
Heat to reflux (
).[2] If the solid does not dissolve completely, add EtOAc dropwise until clear. -
Note: If a small amount of dark insoluble material remains, filter hot through a Celite pad.
-
-
Nucleation & Cooling:
-
Remove from heat and allow the flask to cool slowly to room temperature (approx.
) over 2 hours. Rapid cooling precipitates impurities. -
Seeding: If available, add a seed crystal of the pure 5-piperidino compound at
.
-
-
Differentiation Phase:
-
Once at room temperature, inspect crystals.[7] The 5-piperidino derivative typically forms pale yellow needles or prisms .
-
Place the flask in a refrigerator (
) for 12 hours to maximize yield.
-
-
Filtration:
-
Filter the crystals under vacuum.
-
Wash: Wash with a minimal amount of ice-cold Ethanol.
-
Filtrate Check: The mother liquor is likely enriched with the 4-piperidino isomer and other impurities. Do not discard until purity is confirmed.
-
-
Purity Check (TLC/HPLC):
-
Run TLC (Mobile Phase: EtOAc:Hexane 3:7).
-
The 5-piperidino isomer usually has a slightly higher
value than the 4-piperidino isomer due to the steric bulk of the phenyl group reducing interaction with the silica stationary phase.
-
Data: Solubility Profile for Solvent Selection
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | Sparingly Soluble | Soluble | Ideal for Crystallization |
| Ethyl Acetate | Soluble | Very Soluble | Good for extraction, poor for crystallization alone |
| Hexane | Insoluble | Sparingly Soluble | Anti-solvent |
| DMSO | Very Soluble | Very Soluble | Avoid (hard to remove) |
Characterization & Validation
To ensure the isolated product is the correct regioisomer, specific spectroscopic signatures must be verified.
-
Melting Point: The 5-piperidino derivative generally exhibits a melting point in the range of 148–152°C (dependent on specific polymorphs), whereas the 4-piperidino isomer often melts lower due to less efficient crystal packing.
-
1H-NMR (Diagnostic):
-
H-4 Proton: Look for a sharp singlet around
7.5 - 7.7 ppm . -
Differentiation: In the 4-piperidino isomer, the remaining proton is at H-5. The chemical shift and coupling to the C-6 phenyl ring (if any long-range coupling exists) will differ. The H-4 proton in the 5-piperidino target is deshielded by the adjacent carbonyl and the nitrogen of the piperidine.
-
-
IR Spectroscopy:
-
Strong carbonyl stretch (
) at 1650–1660 cm⁻¹ .
-
Figure 2: Purification Logic Flow
Caption: Decision tree for the isolation and purification of the target pyridazinone.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives. Retrieved from .
-
National Center for Biotechnology Information (NCBI). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC6767123. Retrieved from .
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Pyridazines and Pyridazinones. Retrieved from .
-
Chem-Impex. 3(2H)-Pyridazinone Product Properties and Applications. Retrieved from .
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro COX-2 Inhibition Assay Protocol for Pyridazinone Derivatives
Abstract & Rationale
Pyridazinone derivatives represent a privileged scaffold in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Unlike traditional NSAIDs that often target the arginine-120 residue common to both isoforms, pyridazinone derivatives are designed to exploit the secondary hydrophobic pocket of COX-2, accessible due to the Val523 residue (active site volume expansion) compared to the Ile523 in COX-1.
This application note details a robust Colorimetric COX (Peroxidase) Inhibitor Screening Assay specifically optimized for pyridazinone derivatives. While fluorometric methods exist, the colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) assay is selected here for its high Z-factor, cost-effectiveness, and resistance to autofluorescence often observed with extended conjugated systems found in synthetic pyridazinones.
Mechanistic Principles
The assay does not measure the cyclooxygenase activity (AA
-
Cyclooxygenase Reaction: Arachidonic Acid (AA) is converted to PGG2.[3]
-
Peroxidase Reaction: PGG2 is reduced to PGH2.[3] This reduction requires two electrons, which are donated by TMPD.
-
Signal Generation: The oxidation of TMPD yields a distinct blue color with an absorbance maximum at 590 nm .
Mechanistic Pathway[1][4][5]
Figure 1: Coupled enzymatic reaction pathway. The assay quantifies COX inhibition by monitoring the peroxidase-driven oxidation of TMPD.[3]
Materials & Preparation
Reagents
-
Enzymes:
-
Substrate: Arachidonic Acid (AA).[3][4][5][6] Note: AA is sensitive to oxidation. Store under nitrogen/argon.
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Cofactor: Heme (Hematin). Critical: COX enzymes require heme for activity.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Inhibitors:
Compound Preparation (Critical for Pyridazinones)
Pyridazinone derivatives are often lipophilic. Proper solubilization is vital to prevent precipitation in the aqueous buffer.
-
Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM or 20 mM.
-
DMSO Tolerance: COX enzymes are sensitive to organic solvents. The final DMSO concentration in the well must not exceed 2-5% .
-
Recommendation: Aim for <2% final DMSO.
-
-
Serial Dilution: Prepare 10x working stocks in Assay Buffer (containing 10% DMSO) so that adding 10 µL to a 100 µL reaction yields 1% final DMSO.
Experimental Protocol
Assay Volume: 220 µL (Standard 96-well plate format) Temperature: 25°C (Room Temperature)
Step-by-Step Workflow
-
Buffer Prep: Equilibrate Assay Buffer to 25°C.
-
Heme Preparation: Dilute Heme stock in Assay Buffer. (Heme is often supplied in DMSO; dilute such that final DMSO is negligible).
-
Enzyme Activation: Mix COX-2 enzyme with diluted Heme. Let stand for 15 minutes on ice to allow the heme cofactor to bind the apoenzyme.
-
Plate Loading:
-
Background Wells: 150 µL Buffer + 10 µL Heme + 10 µL Solvent (DMSO).
-
100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent (DMSO).
-
Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Pyridazinone Derivative (at varying concentrations).
-
-
Pre-Incubation (Crucial): Incubate the plate for 10 minutes at 25°C .
-
Why? Pyridazinones often exhibit time-dependent binding kinetics. Skipping this step leads to underestimation of potency (higher IC50).
-
-
Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid to all wells.
-
Readout: Shake plate for 5 seconds. Incubate for 2 minutes. Measure Absorbance at 590 nm .[3][7]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the colorimetric COX-2 inhibition assay.
Data Analysis & Interpretation
Calculate Percent Inhibition
Subtract the average Background (No Enzyme) absorbance from all values.
IC50 Determination
Plot log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) to determine the IC50.
Selectivity Index (SI)
To validate the pyridazinone scaffold's design goal:
Summary Table: Expected Reference Values
| Compound | Mechanism | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | Selective COX-2 | > 15 | 0.04 - 0.07 | > 200 |
| Indomethacin | Non-Selective | 0.02 | 0.60 | 0.03 (COX-1 selective) |
| Pyridazinone (Target) | Selective COX-2 | > 100 (Desired) | < 0.1 (Desired) | > 1000 (Target) |
Troubleshooting & Optimization (Expert Insights)
Issue: High Background Absorbance
-
Cause: Oxidized TMPD or spontaneous AA oxidation.
-
Fix: Prepare TMPD and AA solutions immediately before use. Keep AA on ice and under dark conditions. Ensure the "Background" wells contain everything except the enzyme.
Issue: Low Enzyme Activity (Low Signal)
-
Cause: Inactive Heme or Enzyme degradation.
-
Fix: Heme is unstable in aqueous solution over long periods. Prepare fresh Heme. Ensure the enzyme was stored at -80°C and not subjected to repeated freeze-thaw cycles.
Issue: Precipitation of Pyridazinone
-
Cause: Low aqueous solubility (common with this scaffold).
-
Fix: Check the wells visually for turbidity before adding the substrate. If precipitation occurs, lower the maximum concentration tested or increase DMSO slightly (up to 5% max, but run a vehicle control with 5% DMSO to normalize).
Issue: Interference (False Positives)
-
Cause: Some pyridazinone derivatives may have intrinsic absorbance near 590 nm or redox activity that interacts with TMPD directly.
-
Fix: Run an "Inhibitor Control": Buffer + Inhibitor + TMPD (No Enzyme). If this turns blue, your compound is chemically oxidizing TMPD.
References
-
Abdel-Aziz, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. Bioorganic Chemistry.[4][5] Retrieved from [Link] (Representative Search Result)
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition.[7] Journal of Medicinal Chemistry, 50(7), 1425–1441. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis and Characterization of 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of reported biological activities, making their accurate characterization critical in pharmaceutical research and development.[1][2][3][4] The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and resolution, enabling reliable determination of the main component and potential impurities. This document provides a complete protocol, including system suitability requirements, method validation guidelines, and troubleshooting, designed for researchers, quality control analysts, and drug development professionals.
Introduction
The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial activities.[4][5] The specific compound, this compound, combines several key pharmacophores: a pyridazinone ring, a benzyl group, a phenyl ring, and a piperidine moiety. Accurate and reliable analytical methods are essential to determine the purity, stability, and concentration of such active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds common in the pharmaceutical industry.[6][7] This note describes a straightforward isocratic RP-HPLC method using a C18 stationary phase and UV detection, which is a standard and reliable approach for nitrogen-containing heterocyclic compounds.[6][8] The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]
Experimental Design and Rationale
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds. The aromatic and aliphatic moieties of the target analyte are expected to interact well with this stationary phase.[6]
-
-
Mobile Phase: Acetonitrile (ACN) and Water (HPLC Grade).
-
Rationale: ACN is a common organic modifier in RP-HPLC, providing good peak shape and lower backpressure compared to methanol. A simple binary mixture with water allows for easy preparation and robust performance.
-
-
Solvents & Reagents: HPLC grade Acetonitrile, HPLC grade Water, reference standard of this compound (>99% purity).
Chromatographic Conditions
The following conditions were established as a starting point for the analysis. Adjustments may be permissible within the guidelines of USP <621> as long as system suitability criteria are met.[12][13]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Rationale for Wavelength Selection: The presence of multiple aromatic rings (phenyl, benzyl, pyridazinone) in the molecule suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity. A full UV scan using a PDA detector is recommended during method development to determine the absorbance maximum for optimal sensitivity.
Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (ACN:Water 65:35). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a regulatory requirement to ensure data integrity.[14] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.[13][15]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[12][13] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| Precision (%RSD) | ≤ 2.0% for peak area | Demonstrates the repeatability and consistency of the system.[12][13] |
Protocol 3: Analytical Procedure Validation Outline
To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[9]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 25, 50, 100, 150, 200 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified lower and upper concentration limits.[9]
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observe the effect on the results. System suitability parameters should remain within acceptance criteria.
Workflow and Data Analysis
The overall workflow for the analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Injection error; Air bubble in pump or flow line; Detector lamp off. | Check autosampler sequence and vial; Purge the pump and flow lines; Ensure detector lamp is on and warmed up. |
| High backpressure | Blockage in the system (e.g., guard column, column frit); Mobile phase precipitation. | Replace guard column; Back-flush the column (disconnect from detector first); Ensure mobile phase components are fully miscible and filtered. |
| Peak tailing or fronting | Column degradation; Sample overload; Inappropriate mobile phase pH. | Replace the column; Reduce sample concentration; While not used here, adding a buffer to the mobile phase can improve the peak shape of ionizable compounds. |
| Shifting retention times | Change in mobile phase composition; Fluctuation in column temperature; Pump malfunction (inconsistent flow). | Prepare fresh mobile phase; Ensure column oven is stable; Service the pump. |
| Split peaks | Clogged column inlet frit; Column void or channeling. | Replace the column frit or the entire column. |
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for the HPLC analysis of this compound. The described RP-HPLC method is simple, robust, and suitable for routine quality control and research applications. The protocol emphasizes the importance of system suitability and provides a clear pathway for method validation in accordance with international regulatory standards, ensuring the generation of trustworthy and reliable analytical data.
References
- MTC USA. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- MTC USA. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube.
- Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Pharmaguideline. System Suitability in HPLC Analysis.
- ICH. Quality Guidelines.
- El-Gazzar, A. R. B. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
- ResearchGate. Physicochemical properties of Pyridazinone.
- Al-Suhaimi, K. S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- USP.org. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
- Grinevich, O. I., et al. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate.
- Helfferich, F. G., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Sigma-Aldrich. 6-Phenyl-3(2H)-pyridazinone 98%.
- Gökçe, M., et al. (2013). Design, synthesis and evaluation of some novel 3(2H)- pyridazinone-2-yl acetohydrazides as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ju, Y., et al. (2011). 6-Benzyloxy-2-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online.
- El Ajla, H., et al. (2020). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Acta Crystallographica Section E: Crystallographic Communications.
Sources
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. mtc-usa.com [mtc-usa.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Navigating the Challenges of Pyridazinone N-Alkylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting regioselectivity issues in pyridazinone N-alkylation reactions. This guide is designed to provide you, as a valued researcher in the field, with in-depth, actionable insights to overcome common hurdles in the selective functionalization of the pyridazinone scaffold. As a Senior Application Scientist, my goal is to equip you with not just protocols, but a robust understanding of the underlying chemical principles that govern these transformations.
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Its biological activity is often exquisitely dependent on the substitution pattern, making regioselective N-alkylation a critical step in the synthesis of novel drug candidates. However, the presence of two adjacent nitrogen atoms, N1 and N2, presents a significant challenge in achieving the desired regioselectivity. This guide will walk you through common issues, their root causes, and field-proven strategies to steer your reaction toward the intended isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and challenges encountered during pyridazinone N-alkylation.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most prevalent issue in pyridazinone chemistry. The ratio of N1 to N2 alkylation is a delicate balance of several factors. Let's break down the key parameters and how to manipulate them.
Underlying Principles: The regioselectivity of pyridazinone N-alkylation is governed by a combination of steric, electronic, and solvent effects, which can be understood through the lens of kinetic versus thermodynamic control and Hard and Soft Acid-Base (HSAB) theory.[6][7][8][9][10][11][12][13][14][15]
-
Kinetic vs. Thermodynamic Control: Under kinetic control (lower temperatures, shorter reaction times), the product that forms fastest is favored. This is often the less sterically hindered N1 position. Under thermodynamic control (higher temperatures, longer reaction times), the more stable product predominates. The relative stability of the N1 and N2 isomers can depend on the substituents present.[12][13][14][15]
-
HSAB Theory: The pyridazinone anion has two nucleophilic centers, the N1 and N2 nitrogens. The "hardness" or "softness" of these centers, along with the alkylating agent, can influence the site of attack. Generally, the N1-anion is considered "harder" due to its greater charge density, while the N2-anion is "softer". Hard alkylating agents (e.g., dimethyl sulfate) tend to react with the hard N1 site, while softer alkylating agents (e.g., benzyl bromide) may favor the softer N2 site.[7][8][9][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Strategies:
| Parameter | Influence on Regioselectivity | Recommended Action |
| Base | The choice of base affects the nature of the pyridazinone anion and its counterion. Stronger bases like NaH can lead to different selectivities compared to weaker bases like K₂CO₃.[16][17] | If you are getting a mixture with a weak base (e.g., K₂CO₃), try a stronger base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS). The resulting sodium salt may exhibit different aggregation and solvation properties, influencing the reactive site. |
| Solvent | The solvent plays a crucial role in solvating the pyridazinone anion and the counterion. Polar aprotic solvents like DMF and DMSO can favor the formation of solvent-separated ion pairs, potentially leading to different selectivity than nonpolar solvents like THF or toluene, which favor tight ion pairs.[18] | If your reaction in DMF gives a mixture, try switching to a less polar solvent like THF or dioxane. Conversely, if a nonpolar solvent is not providing the desired selectivity, a switch to DMSO or DMF may be beneficial.[17][18] |
| Alkylating Agent | The "hardness" of the alkylating agent is a key determinant. Hard electrophiles (e.g., methyl iodide, dimethyl sulfate) tend to favor the harder N1 position, while softer electrophiles (e.g., benzyl bromide, allyl bromide) may show a preference for the softer N2 position.[16] | To favor N1 alkylation, consider using a harder alkylating agent. For N2 selectivity, a softer electrophile might be more effective. |
| Temperature | Lower temperatures generally favor kinetic control, leading to the product that forms faster (often the less sterically hindered N1-alkylated product). Higher temperatures allow for equilibrium to be established, favoring the thermodynamically more stable isomer.[12][14][15] | To enhance kinetic selectivity, run the reaction at a lower temperature (e.g., 0 °C or room temperature). If the desired product is the thermodynamically more stable one, increasing the reaction temperature may improve the ratio. |
Q2: I am observing significant O-alkylation instead of the desired N-alkylation. How can I suppress this side reaction?
While N-alkylation is generally favored, O-alkylation can become a significant competing pathway under certain conditions, particularly with specific alkylating agents.[16]
Underlying Principles: The pyridazinone tautomerizes between the amide and the aromatic hydroxypyridazine form.[3] The corresponding anion is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. The N- vs. O-alkylation ratio is influenced by factors similar to those governing N1/N2 regioselectivity, with HSAB theory being particularly relevant. The oxygen atom is a "hard" nucleophilic center.
Troubleshooting Workflow:
Caption: Decision tree for suppressing O-alkylation.
Detailed Strategies:
| Parameter | Influence on O-Alkylation | Recommended Action |
| Alkylating Agent | Hard alkylating agents have a higher propensity to react at the hard oxygen center.[16] | Avoid very hard alkylating agents like trimethyloxonium tetrafluoroborate if O-alkylation is a problem. Opt for softer alkyl halides. |
| Solvent | Polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of the oxygen atom.[19] | Consider using a less polar solvent like THF or a protic solvent like ethanol, which can solvate the oxygen atom and reduce its nucleophilicity through hydrogen bonding. |
| Counterion | The nature of the counterion (from the base) can influence the availability of the oxygen for alkylation. "Harder" cations like Li⁺ may coordinate more tightly with the oxygen, disfavoring O-alkylation. | If using a base with a "soft" cation like Cs⁺ or K⁺ results in O-alkylation, switching to a base with a "harder" cation like NaH or LiH might favor N-alkylation. |
Q3: My reaction is sluggish or gives a poor yield, even with a strong base. What could be the issue?
Low yields in N-alkylation reactions can stem from several factors beyond just the choice of base.
Troubleshooting Steps:
-
Assess Substrate Solubility: Ensure your pyridazinone starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a more polar solvent or gentle heating.
-
Verify Reagent Quality:
-
Base: Ensure your base, especially reactive ones like NaH, is fresh and has not been deactivated by moisture.
-
Alkylating Agent: Check the purity of your alkylating agent. Degradation can lead to lower reactivity.
-
-
Consider Steric Hindrance: If your pyridazinone has bulky substituents near the nitrogen atoms, this can sterically hinder the approach of the alkylating agent.[20][21] In such cases, a less bulky alkylating agent or higher reaction temperatures may be necessary.
-
Phase-Transfer Catalysis: For reactions with poor solubility of the base in the organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.[16]
Experimental Protocols
Here are some starting point protocols that can be adapted for your specific pyridazinone system.
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a solution of the pyridazinone (1.0 eq) in a suitable solvent (e.g., DMF, acetone, acetonitrile, 0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).
-
Add the alkylating agent (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Systems
Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with appropriate safety precautions in an inert atmosphere.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add a dry, aprotic solvent (e.g., THF, DMF).
-
Cool the suspension to 0 °C and add a solution of the pyridazinone (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction at the desired temperature and monitor for completion.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue as needed.
References
- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024).
- A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (2016). Journal of Cell Science & Therapy, 7(3).
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Özçelik, A. B. (2022). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. Journal of Gazi University Health Sciences Institute, 4(2), 1120139.
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Chambers, R. D., et al. (1981). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 1, 426-430.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
- Haider, N. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 165-246). Thieme.
- Hard-Soft Acid-Base Theory. (n.d.).
- Rorabacher, D. B. (1997). Biochemical significance of the hard and soft acids and bases principle. Advances in molecular and cell biology, 2, 233-278.
- Bookser, B. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1878-1888.
- Mild and Regioselective N -Alkylation of 2-Pyridones in Water. (2018). The Journal of Organic Chemistry, 83(15), 8084-8092.
- Hard and Soft Acids and Bases (HSAB). (n.d.).
- Mild and Regioselective N-Alkylation of 2-Pyridones in W
- Hard and Soft Acids and Bases. (n.d.). Dalal Institute.
- Shang, M., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
- Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1196.
- a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
- G. S. C. Kumar, et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1645-1668.
- Technical Support Center: Optimizing N-Alkyl
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (1991). Tetrahedron Letters, 32(44), 6295-6298.
- Gherghel, A. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5534.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (2025). BenchChem.
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][2][22]Triazolo[3][4]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353.
- N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). 1st International Electronic Conference on Medicinal Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1034-1044.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][22]Triazolo[3][4]pyridines and Related Deaza-Compounds. (2018). ResearchGate.
- A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences, 26(21), 10335.
- Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 728.
- Sztanke, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5519.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sarpublication.com [sarpublication.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. adichemistry.com [adichemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange - White Rose Research Online [eprints.whiterose.ac.uk]
- 22. longdom.org [longdom.org]
resolving N-benzyl vs O-benzyl isomers in pyridazinone synthesis
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Resolving
Executive Summary: The Ambident Nucleophile Challenge
In the synthesis of bioactive pyridazinones, the alkylation of pyridazin-3(2H)-ones presents a classic regioselectivity challenge. The pyridazinone core acts as an ambident nucleophile due to lactam-lactim tautomerism. Upon deprotonation, the negative charge is delocalized between the nitrogen (
While
Module 1: Diagnostic Toolkit – Identification of Isomers
Before optimizing synthesis, you must definitively characterize your product.
Spectroscopic Differentiation Table
| Feature | ** mechanistic Basis** | ||
| Missing (Signal shifts upfield) | The | ||
| IR Spectroscopy | Strong band ~1650–1680 cm | Weak/Absent band in carbonyl region | Represents the C=O stretching vibration, characteristic of the lactam ring. |
| TLC Polarity (Silica) | Lower R | Higher R | The lactam ( |
Analyst Note: In
C NMR, the most reliable diagnostic is the C-3 carbon. In the-isomer, it is a true carbonyl ( 160+ ppm). In the -isomer, it resembles an aromatic C-O ( 150-158 ppm) and the ring carbons show a shift pattern consistent with full aromaticity [1, 2].
Module 2: Synthetic Control – Steering the Pathway
To maximize the
-
Nitrogen (N-2): Softer nucleophilic center. Reacts best with soft electrophiles and under thermodynamic control.
-
Oxygen (O-3): Harder nucleophilic center. Reacts with hard electrophiles or when the nitrogen is sterically hindered/blocked.
Protocol A: Maximizing -Alkylation (Standard Protocol)
This protocol favors the thermodynamic product (
-
Solvent: Anhydrous DMF or DMSO . These solvents solvate cations well, leaving the pyridazinone anion "naked" but do not specifically coordinate to the oxygen to activate it.
-
Base: K
CO or Cs CO (1.5 – 2.0 eq). Cesium is particularly effective for maximizing -alkylation due to the "cesium effect," which improves solubility and reactivity of the anion. -
Temperature: 60°C – 80°C . Higher temperatures favor the thermodynamic product (
-isomer). -
Reagent: Benzyl bromide (softer leaving group) is preferred over Benzyl chloride. Avoid Benzyl triflates (hard electrophiles), which promote
-alkylation.
Protocol B: Troubleshooting -Alkylation (If -yield is low)
If you observe significant
-
Silver Salts: Avoid Ag
CO or Ag O. Silver coordinates to the halide and the nitrogen lone pair, forcing reaction at the oxygen (the "hard" center) [3]. -
Leaving Group: Switch from Benzyl-OTs or Benzyl-OMs (Hard) to Benzyl-I or Benzyl-Br (Soft).
-
Sterics: If the benzyl group has ortho-substituents (e.g., 2,6-dichlorobenzyl), steric hindrance at the Nitrogen may force the reaction to the Oxygen. Solution: Increase temperature to 100°C and use Cs
CO to overcome the barrier.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the bifurcation between Kinetic (
Caption: Mechanistic bifurcation of pyridazinone alkylation. Path A dominates under standard thermodynamic conditions.
Module 4: Isolation & Purification
If a mixture is formed, separation is generally feasible due to the polarity difference.
-
TLC Method: Use Ethyl Acetate : Hexane (3:7) .
-
Top Spot (High R
): -Benzyl isomer (Ether-like, less polar). -
Bottom Spot (Low R
): -Benzyl isomer (Amide-like, more polar).
-
-
Column Chromatography:
-
Pack column with Silica Gel (230-400 mesh).
-
Elute with a gradient starting at 10% EtOAc/Hexane to remove the
-isomer. -
Increase polarity to 40-50% EtOAc/Hexane to elute the
-isomer.
-
-
Recrystallization:
-
-isomers typically have higher melting points and crystallinity due to intermolecular hydrogen bonding (if NH remains) or strong dipole interactions. Recrystallization from Ethanol or Ethanol/Water often selectively precipitates the
-isomer [4].
-
-isomers typically have higher melting points and crystallinity due to intermolecular hydrogen bonding (if NH remains) or strong dipole interactions. Recrystallization from Ethanol or Ethanol/Water often selectively precipitates the
FAQ: Troubleshooting Specific Scenarios
Q1: I am seeing a 50:50 mixture of isomers. How do I shift this to >90% N-isomer?
A: Switch your base to Cesium Carbonate (Cs
Q2: Can I convert the unwanted O-isomer back to the N-isomer?
A: Yes, in some cases. The
Q3: My N-benzyl product is an oil, but literature says it should be a solid.
A: This often indicates contamination with the
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available at: [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
-
4-Benzyl-6-p-tolylpyridazin-3(2H)-one. PMC - NIH. Available at: [Link]
Validation & Comparative
Comparative Analgesic Potency & Safety Profile: Pyridazinone Derivatives vs. Traditional NSAIDs
[1][2]
Executive Summary: Resolving the NSAID Paradox
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has long been plagued by the "potency-safety paradox." Traditional agents like Indomethacin and Diclofenac offer potent analgesia but at the cost of severe gastric toxicity (ulceration) due to non-selective COX-1 inhibition.
Pyridazinone derivatives, specifically 6-substituted-3(2H)-pyridazinones , have emerged as a superior alternative scaffold. This guide objectively compares these derivatives against standard NSAIDs. Experimental data indicates that optimized pyridazinone derivatives can achieve equipotent analgesia to Indomethacin while reducing the Ulcerogenic Index (UI) by >80%, primarily through selective COX-2 inhibition and improved pharmacokinetics.
Mechanistic Architecture
To understand the comparative data, one must first visualize the differential inhibition profiles. Traditional NSAIDs (tNSAIDs) typically bind to the hydrophobic channel of both COX isoforms. Pyridazinone derivatives are designed with a larger, rigid pharmacophore that preferentially fits the larger side pocket of COX-2 , sparing the cytoprotective COX-1 enzyme.
Figure 1: Differential Inhibition Pathway
This diagram illustrates the arachidonic acid cascade and the specific intervention points of tNSAIDs versus Pyridazinone derivatives.
Caption: Differential COX inhibition. Pyridazinones spare COX-1 (green path), preserving gastric mucosa, unlike tNSAIDs.
Experimental Protocols for Comparative Assessment
Reliable comparison requires standardized in vivo models. The Acetic Acid-Induced Writhing Test is the gold standard for evaluating peripheral analgesic potency (mimicking chemically induced visceral pain), while the Gastric Ulcerogenicity Assay differentiates the safety profiles.
Protocol A: Peripheral Analgesic Potency (Writhing Test)
Objective: Quantify the reduction in pain behavior (writhes) compared to a control group.
Workflow Logic:
-
Subject: Albino mice (20-25g).
-
Induction: 0.6% Acetic acid solution injected intraperitoneally (i.p.) induces release of prostaglandins (PGE2 and PGF2α) in peritoneal fluid.
-
Measurement: Count "writhes" (abdominal constriction + stretching of hind limbs).
Figure 2: Standardized Writhing Test Workflow
Caption: Step-by-step workflow for the Acetic Acid-Induced Writhing Test used to generate potency data.
Comparative Data Analysis
The following data aggregates results from key medicinal chemistry studies (e.g., Gokce et al., Banoglu et al.) comparing 6-substituted-3(2H)-pyridazinones against standard NSAIDs.
Table 1: Analgesic Potency (Writhing Test)
Data represents % Inhibition of writhes at equimolar or standard doses (typically 10-20 mg/kg).
| Compound Class | Specific Derivative / Drug | Dose (mg/kg) | % Inhibition of Writhing | Relative Potency |
| Standard NSAID | Indomethacin | 10 | 78 - 82% | Reference (High) |
| Standard NSAID | Aspirin (ASA) | 100 | 45 - 55% | Moderate |
| Pyridazinone | Compound 8d (Piperazinyl-linked) | 20 | 75 - 80% | Equipotent to Indomethacin |
| Pyridazinone | Compound 4a (Thiazole-linked) | 10 | 65 - 70% | High |
| Pyridazinone | Emorfazone (Marketed) | 20 | 60 - 65% | Moderate-High |
Technical Insight: Pyridazinone derivatives containing piperazinyl or thiazole moieties at position 6 (e.g., Compound 8d) demonstrate analgesic efficacy statistically comparable to Indomethacin.[1] Unlike Aspirin, which requires high doses (100 mg/kg) for moderate relief, optimized pyridazinones achieve high potency at low doses (10-20 mg/kg).
Table 2: Safety Profile (Ulcerogenic Index)
This is the critical differentiator. Ulcer Index (UI) is scored based on the number and severity of gastric lesions after acute dosing.
| Compound | Dose (mg/kg) | Ulcer Incidence (%) | Severity Score (0-3) | Safety Classification |
| Indomethacin | 20 | 100% | 2.8 (Severe) | Ulcerogenic |
| Aspirin | 100 | 80% | 2.1 (Moderate) | Ulcerogenic |
| Pyridazinone 8d | 50 | 0% | 0.0 (Nil) | Safe |
| Pyridazinone 4a | 50 | 10% | 0.2 (Mild) | Safe |
| Celecoxib | 20 | 10% | 0.3 (Mild) | Safe (Control) |
Key Finding: While Indomethacin causes severe gastric mucosal damage at analgesic doses, pyridazinone derivatives often show zero ulcerogenic effect even at doses 2-3x higher than their effective analgesic dose. This confirms the "gastric-sparing" hypothesis of the pyridazinone scaffold.
Synthesis of Findings & Recommendations
The Causality of Improved Performance
The superior performance of pyridazinone derivatives is not accidental; it is structurally determined:
-
Selectivity: The pyridazinone ring acts as a bioisostere that improves selectivity for the COX-2 active site, reducing the blockade of cytoprotective prostaglandins in the stomach (COX-1 mediated).
-
Chemical Stability: Unlike the acidic moiety of many NSAIDs (carboxylic acids in profens/indomethacin) which causes direct local irritation (ion trapping), pyridazinones are often non-acidic or masked, reducing direct topical injury to the mucosa.
Development Recommendations
For researchers developing new analgesics:
-
Target Scaffold: Prioritize 6-substituted-3(2H)-pyridazinones .
-
Substituent Strategy: Incorporate piperazine or morpholine linkers at Position 6 to enhance lipophilicity and analgesic potency (central and peripheral).
-
Screening Protocol: Use Indomethacin as the positive control for potency, but Celecoxib as the benchmark for safety. A candidate is only viable if it matches Indomethacin's potency while matching Celecoxib's safety profile.
References
-
Gokce, M., et al. (2009). "Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.
-
Banoglu, E., et al. (2016). "Pyridazinone derivatives as non-ulcerogenic analgesic/anti-inflammatory agents."[2][1][3][4][5] Current Drug Targets.
-
Harris, R.R., et al. (2004). "ABT-963: A highly potent and selective COX-2 inhibitor with improved gastric safety."[6] Clinical and Experimental Rheumatology.
-
Asif, M. (2014).[4] "Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity." Annals of Medicinal Chemistry and Research.
-
Dogruer, D.S., et al. (2003). "Synthesis and anti-inflammatory activity of some 3(2H)-pyridazinone derivatives." Farmaco.[1]
Sources
- 1. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 5. Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Validation of 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone as a PDE Inhibitor
This guide provides a comprehensive validation framework for 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone (hereafter referred to as BPPP-5 ), positioning it within the established class of pyridazinone-based phosphodiesterase (PDE) inhibitors.
The analysis leverages the Structure-Activity Relationship (SAR) data from the seminal work of Sotelo, Ravina, et al. on 5-substituted-6-phenyl-3(2H)-pyridazinones, identifying BPPP-5 as a potent PDE3 inhibitor with potential dual PDE3/4 activity, primarily targeting platelet aggregation and cardiotonic pathways.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals
Executive Summary: The Pharmacophore
BPPP-5 represents a lipophilic optimization of the classic 6-phenyl-3(2H)-pyridazinone scaffold. While early generation pyridazinones (e.g., Amrinone, Milrinone) focused on the 4,5-dihydro core, BPPP-5 belongs to the aromatic pyridazinone series, which exhibits superior stability and distinct selectivity profiles.
-
Core Scaffold: 6-phenyl-3(2H)-pyridazinone (Validated PDE3 pharmacophore).
-
Key Modification 1 (C5-Piperidino): Introduces a bulky hydrophobic group at position 5. In SAR studies (Sotelo et al., 2002), this substitution significantly enhances potency against PDE3 compared to smaller amines, likely via hydrophobic interaction with the Q-pocket of the enzyme.
-
Key Modification 2 (N2-Benzyl): The N-benzyl group increases lipophilicity (logP), facilitating membrane permeability for intracellular PDE targeting (platelets/cardiomyocytes) and potentially modulating selectivity towards PDE4.
Mechanism of Action: The cAMP Signaling Cascade
BPPP-5 functions as a competitive inhibitor of the PDE3 enzyme (and potentially PDE4), preventing the hydrolysis of cAMP. This leads to an accumulation of intracellular cAMP, activating Protein Kinase A (PKA).
Pathway Visualization (Graphviz)
Figure 1: Mechanism of action for BPPP-5. By inhibiting PDE3, BPPP-5 prevents cAMP degradation, sustaining PKA activation which leads to anti-thrombotic and inotropic effects.
Comparative Analysis: BPPP-5 vs. Clinical Standards
The following table benchmarks BPPP-5 against established PDE inhibitors. Data ranges are derived from SAR studies of the 5-piperidino-6-phenyl-3(2H)-pyridazinone class.
| Feature | BPPP-5 (Target) | Milrinone | Cilostazol | Rolipram |
| Primary Target | PDE3 (High Potency) | PDE3 | PDE3 | PDE4 |
| Secondary Target | PDE4 (Moderate) | None | Adenosine Uptake | None |
| IC50 (PDE3) | 0.1 – 0.5 µM (Est.)* | 0.4 – 1.0 µM | 0.2 – 0.5 µM | > 100 µM |
| Selectivity Ratio | Balanced PDE3/4 Potential | Highly Selective PDE3 | Selective PDE3 | Selective PDE4 |
| Lipophilicity | High (N-Benzyl) | Low | Moderate | Moderate |
| Clinical Utility | Antiplatelet / Anti-inflammatory | Acute Heart Failure | Intermittent Claudication | Depression (Investigational) |
*Estimated based on Sotelo et al. (2002) data for 5-piperidino-6-phenyl-3(2H)-pyridazinone derivatives.
Critical Evaluation
-
Potency: The 5-piperidino group is critical. Analogues with this substitution consistently show lower IC50 values (higher potency) than 5-amino or 5-methylamino variants due to superior filling of the hydrophobic pocket in the PDE3 active site.
-
Bioavailability: Unlike Milrinone (which requires IV administration for acute use), the N-benzyl modification of BPPP-5 suggests improved oral bioavailability and blood-brain barrier (BBB) penetration, potentially expanding its use to neuro-inflammation (via PDE4 inhibition).
Experimental Validation Protocols
To validate BPPP-5, the following self-validating protocols must be executed. These methods ensure reproducibility and specific target engagement.
A. In Vitro Enzymatic Assay (IMAP TR-FRET)
Objective: Determine the IC50 of BPPP-5 against recombinant human PDE3A and PDE4B.
-
Reagents:
-
Recombinant PDE3A/PDE4B enzymes (human, expressed in Sf9 cells).
-
FAM-labeled cAMP substrate.
-
IMAP binding reagent (Molecular Devices).
-
BPPP-5 (dissolved in 100% DMSO).
-
-
Protocol:
-
Preparation: Dilute BPPP-5 in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2) to varying concentrations (0.1 nM to 10 µM).
-
Reaction: Incubate enzyme + BPPP-5 for 15 mins at RT.
-
Start: Add FAM-cAMP (100 nM final) and incubate for 45 mins.
-
Stop: Add IMAP binding reagent (nanoparticles bind only non-hydrolyzed cAMP).
-
Read: Measure Fluorescence Polarization (FP) or TR-FRET.
-
-
Validation Check:
-
Positive Control: Milrinone (PDE3) and Rolipram (PDE4) must yield IC50 values within 2-fold of literature standards.
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
B. Ex Vivo Platelet Aggregation Assay (Born Method)
Objective: Confirm functional efficacy in a physiological system (PDE3 inhibition prevents aggregation).
-
Preparation:
-
Collect human venous blood in sodium citrate (1:9).
-
Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).
-
-
Incubation:
-
Aliquot PRP (250 µL) into cuvettes.
-
Add BPPP-5 (1, 10, 100 µM) or Vehicle (DMSO < 0.1%). Incubate for 3 mins at 37°C.
-
-
Induction:
-
Add agonist: ADP (5 µM) or Collagen (2 µg/mL).
-
-
Measurement:
-
Monitor light transmission using an aggregometer for 5 mins.
-
Calculation: % Inhibition = [(Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control] * 100.
-
-
Causality Check:
-
The effect must be dose-dependent.
-
Reversibility: The effect should be blocked or bypassed by direct PKA activators (e.g., Forskolin) if the mechanism is strictly PDE-dependent.
-
Structure-Activity Relationship (SAR) Logic
The design of BPPP-5 is not arbitrary; it is a rational optimization of the pyridazinone scaffold.
-
The "Magic" of Position 6 (Phenyl): The phenyl ring at position 6 is essential for
-stacking interactions with Phenylalanine (Phe) residues in the PDE active site. Removing or saturating this ring (to cyclohexyl) typically abolishes activity in this class. -
The "Selectivity Switch" at Position 5 (Piperidino): Small groups (e.g., -NH2) at position 5 favor broad PDE activity. The bulky piperidino ring creates steric hindrance that improves selectivity for PDE3's larger catalytic pocket over PDE4, although the N-benzyl group may re-introduce some PDE4 affinity (dual inhibition).
-
The "Pharmacokinetic Booster" at N2 (Benzyl): Unsubstituted pyridazinones (N-H) often suffer from rapid metabolic clearance (glucuronidation). The N-benzyl group blocks this site, increasing metabolic stability and lipophilicity (logP ~3.5-4.0), which is crucial for oral drug candidates.
References
-
Sotelo, E., et al. (2002).[1][2] "Pyridazines.[2][3][4][5][6][7][8][9][10] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.
-
Sotelo, E., & Ravina, E. (2002).[2] "Pyridazines.[2][3][4][5][6][7][8][9][10] Part XXX: Synthesis and Vasorelaxant Activity of 6-Phenyl-3(2H)-pyridazinones." Chemical & Pharmaceutical Bulletin, 50(11), 1479-1483.
-
Demirayak, S., et al. (2004). "Synthesis and cyclic nucleotide phosphodiesterase inhibitory activities of some 3-(2H)-pyridazinone derivatives." Farmaco, 59(1), 63-68.
-
Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews, 58(3), 488-520.
Sources
- 1. bdshc2003.book-of-abstracts.com [bdshc2003.book-of-abstracts.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine 98 289-80-5 [sigmaaldrich.com]
- 5. (PDF) Pharmacological activities of various phthalazine and phthalazinone derivatives [academia.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Bioequivalence Studies of Novel 5-Amino-3(2H)-Pyridazinone Derivatives
Introduction: Bridging Formulation to Function for Novel Pyridazinone Derivatives
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and cardiotonic effects.[1][2][3] The development of novel 5-amino-3(2H)-pyridazinone derivatives represents a promising frontier for new therapeutics. However, translating a novel chemical entity (NCE) from the bench to the clinic hinges on developing a formulation with optimal in vivo performance. This is where the discipline of bioequivalence (BE) becomes paramount.
A bioequivalence study is designed to demonstrate that two drug products—for instance, a new formulation versus an earlier clinical trial formulation, or a generic versus a brand-name drug—exhibit comparable bioavailability when administered at the same molar dose.[4][5] For researchers pioneering new 5-amino-3(2H)-pyridazinone compounds, understanding the principles and practicalities of BE studies is not merely a regulatory hurdle; it is a fundamental component of drug development that ensures the safety and efficacy established in clinical trials are consistently delivered by the final marketed product.
This guide provides an in-depth technical framework for designing, executing, and interpreting bioequivalence studies for novel 5-amino-3(2H)-pyridazinone derivatives. We will move beyond rote protocols to explore the scientific rationale behind experimental design choices, compare potential formulation strategies, and provide the necessary tools to ensure data integrity and regulatory compliance.
The Regulatory Bedrock: FDA and EMA Frameworks
The design and evaluation of bioequivalence studies are rigorously governed by regulatory bodies to ensure patient safety and drug efficacy. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that, while largely harmonized, have distinct nuances.[6][7] These guidelines specify the requirements for the design, conduct, and evaluation of BE studies, forming the authoritative basis for the protocols described herein.[4][7][8] The core principle is to demonstrate that any differences in the rate and extent of absorption between the test and reference products are not clinically significant.
Pivotal Pharmacokinetic Endpoints: The Language of Bioavailability
To assess bioequivalence, we rely on key pharmacokinetic (PK) parameters derived from the plasma concentration-time curve of the drug.[4] These parameters serve as surrogates for the drug's therapeutic activity.
-
Cmax (Maximum Plasma Concentration): This is the highest concentration the drug reaches in the blood. It is a primary indicator of the rate of absorption . A significantly lower Cmax might suggest the drug is absorbed too slowly to reach a therapeutic concentration, while a much higher Cmax could indicate potential toxicity.[4][9]
-
AUC (Area Under the Curve): This parameter represents the total drug exposure over time. It is the primary indicator of the extent of absorption . The AUC from time zero to the last measurable concentration (AUC0-t) and the AUC extrapolated to infinity (AUC0-∞) are both critical measures.[4][9]
-
Tmax (Time to Cmax): This is the time it takes to reach the maximum plasma concentration. While it also reflects the rate of absorption, Tmax is a discrete time point and exhibits higher variability, making it a secondary endpoint in most BE analyses.[10]
The fundamental premise of a bioequivalence assessment is that if two formulations result in comparable Cmax and AUC values, they will produce the same therapeutic effect and safety profile.[5]
Comparative Analysis: A Case Study of "Pyridazinone-X" Formulations
Let us consider a hypothetical novel 5-amino-3(2H)-pyridazinone derivative, "Pyridazinone-X," developed as a potent anti-inflammatory agent. After initial clinical studies with a simple powder-in-capsule formulation (Formulation A), a more stable and scalable immediate-release (IR) tablet is developed (Formulation B - Test). Additionally, to improve absorption in patients with compromised gastrointestinal function, a self-emulsifying drug delivery system (SEDDS) is being explored (Formulation C - Alternative).[11]
A bioequivalence study is conducted to compare Formulation B (Test) against Formulation A (Reference). The data from Formulation C is included for comparative purposes to illustrate how different delivery systems can modulate the pharmacokinetic profile.
Table 1: Comparative Pharmacokinetic Data for Pyridazinone-X Formulations
| Parameter | Formulation A (Reference) | Formulation B (Test) | Formulation C (SEDDS) | Geometric Mean Ratio (B/A) | 90% Confidence Interval |
| Cmax (ng/mL) | 450.2 | 475.8 | 610.5 | 105.7% | 95.5% – 116.9% |
| AUC0-t (ng·h/mL) | 3155.6 | 3280.1 | 4250.0 | 103.9% | 97.2% – 111.1% |
| Tmax (h) | 2.0 | 1.8 | 1.2 | N/A | N/A |
| t1/2 (h) | 7.5 | 7.6 | 7.4 | N/A | N/A |
Interpretation: Based on the data, the 90% confidence intervals for the geometric mean ratios of both Cmax and AUC0-t for Formulation B (Test) vs. Formulation A (Reference) fall entirely within the standard acceptance range of 80.00% to 125.00%.[12] Therefore, Formulation B would be considered bioequivalent to Formulation A.
In contrast, Formulation C (SEDDS) shows a marked increase in both Cmax and AUC, suggesting enhanced absorption. While not bioequivalent to Formulation A, this formulation could be developed further for specific indications requiring faster onset or higher exposure.
Experimental Protocols: A Blueprint for Rigorous Science
The integrity of a BE study rests on a meticulously designed and executed protocol. The following sections outline the essential, self-validating systems for conducting such a study.
Protocol 1: In Vivo Bioequivalence Study Design
This protocol describes a standard, single-dose, two-period, two-sequence crossover study, which is the recommended design for comparing two formulations.[4][13] Its strength lies in allowing each subject to serve as their own control, which minimizes the impact of inter-subject variability.[13]
Objective: To compare the rate and extent of absorption of a Test formulation against a Reference formulation of Pyridazinone-X.
Methodology:
-
Subject Recruitment & Screening:
-
Recruit a cohort of healthy volunteers (typically 24-36 subjects to ensure at least 12 evaluable subjects).[4] The population should be homogenous to reduce variability.
-
Conduct a comprehensive screening process including medical history, physical examination, and clinical laboratory tests to ensure subjects meet all inclusion/exclusion criteria.
-
Obtain written informed consent from all participants. All study procedures must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).
-
-
Study Design & Randomization:
-
Employ a randomized, open-label, two-period, two-sequence crossover design.
-
Randomly assign subjects to one of two sequences (e.g., Sequence 1: Reference then Test; Sequence 2: Test then Reference).
-
-
Dosing Period 1:
-
Subjects arrive at the clinical facility the evening before dosing and undergo an overnight fast of at least 10 hours.
-
The following morning, administer a single dose of the assigned formulation (Test or Reference) with a standard volume of water (e.g., 240 mL). The study should generally be conducted under fasting conditions, as this is the most sensitive state for detecting formulation differences.[4][14]
-
Collect serial blood samples in appropriate anticoagulant tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. The sampling schedule must be sufficient to accurately define Cmax and capture at least 80% of the AUC0-∞.[9]
-
Process blood samples immediately by centrifugation to separate plasma, which is then frozen and stored at -70°C or below until analysis.
-
-
Washout Period:
-
A washout period of sufficient duration must separate the two dosing periods to ensure the complete elimination of the drug from the first period. This period should be at least 5-7 times the drug's elimination half-life (t1/2).
-
-
Dosing Period 2:
-
Repeat the procedures from step 3, with subjects now receiving the alternate formulation.
-
Caption: Experimental workflow for a two-period crossover bioequivalence study.
Protocol 2: Bioanalytical Method Validation
The reliability of the pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used to quantify the drug in plasma. A full validation must be performed according to regulatory guidelines such as the EMA's guideline or the ICH M10 guidance.[15][16]
Objective: To validate a bioanalytical method (e.g., LC-MS/MS) for the accurate and precise quantification of Pyridazinone-X in human plasma.
Methodology:
-
Selectivity & Specificity:
-
Causality: This ensures the method can differentiate the analyte from endogenous matrix components or other metabolites.
-
Procedure: Analyze at least six different blank plasma lots. The response at the retention time of Pyridazinone-X should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).
-
-
Calibration Curve & Linearity:
-
Causality: Establishes the relationship between instrument response and known analyte concentrations.
-
Procedure: Prepare a blank sample, a zero sample, and at least six non-zero calibration standards spanning the expected concentration range. Perform a linear regression (typically weighted 1/x²). At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).[17]
-
-
Accuracy & Precision:
-
Causality: This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and repeatable (precision) results.
-
Procedure: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least five replicates.
-
Intra-day (within-run): Mean concentration should be within ±15% of nominal (±20% at LLOQ); Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
-
Inter-day (between-run): Assessed by analyzing QC samples on at least three different days. Criteria are the same as for intra-day.
-
-
-
Lower Limit of Quantification (LLOQ):
-
Causality: Defines the lowest concentration that can be reliably measured. For BE studies, the LLOQ should be no more than 5% of the expected Cmax.[15]
-
Procedure: The LLOQ must be determined with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%). The analyte signal at the LLOQ should be at least 5 times that of a blank sample.[15]
-
-
Stability:
-
Causality: Ensures the analyte does not degrade during sample collection, processing, storage, or analysis.
-
Procedure: Evaluate the stability of Pyridazinone-X in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration matching expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (-70°C) for a duration exceeding the study's storage period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
The mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Statistical Analysis and Decision Framework
The final step is the statistical comparison of the key pharmacokinetic parameters.
-
Data Transformation: The AUC and Cmax data are log-transformed to normalize the distribution, which is a standard regulatory requirement.
-
Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed data. The model includes sequence, period, formulation, and subject-within-sequence as factors.
-
Confidence Interval Calculation: The 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) is calculated for both AUC and Cmax.
Caption: Decision tree for establishing bioequivalence based on 90% confidence intervals.
Conclusion and Future Outlook
For scientists developing novel 5-amino-3(2H)-pyridazinone derivatives, a thorough understanding of bioequivalence principles is indispensable. It ensures that formulation changes during development do not compromise the established safety and efficacy profile, providing a consistent product for later-stage clinical trials and eventual patient use. By adhering to rigorous, scientifically-justified protocols for both the in vivo study and the bioanalytical validation, researchers can generate high-integrity data that meets global regulatory standards.
Looking ahead, the field is evolving. Physiologically based pharmacokinetic (PBPK) modeling is emerging as a powerful tool to predict how formulation and physiological factors may impact bioavailability, potentially streamlining study design and supporting regulatory submissions in the future.[18] As we continue to innovate with complex molecules like pyridazinone derivatives and advanced drug delivery systems, a mastery of bioequivalence will remain a critical skill for every drug development professional.
References
-
Guideline on the Investigation of Bioequivalence (Rev.1). (2010). European Medicines Agency (EMA). [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). U.S. Food and Drug Administration (FDA). [Link]
-
Investigation of bioequivalence - Scientific guideline. (2010). European Medicines Agency (EMA). [Link]
-
The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (n.d.). ResearchGate. [Link]
-
FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021). GovDelivery. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
New EMA Guideline on the Investigation of Bioequivalence. (2010). ECA Academy. [Link]
-
The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. (n.d.). PubMed. [Link]
-
Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks. (n.d.). PubMed. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Medium. [Link]
-
FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024). Hogan Lovells. [Link]
-
Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation. (n.d.). Journalgrid. [Link]
-
Advanced oral drug delivery systems: Current challenges and emerging technologies. (2025). Wiley Online Library. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). KCAS Bio. [Link]
-
Statistical Approaches to Establishing Bioequivalence. (2020). U.S. Food and Drug Administration (FDA). [Link]
-
Bioequivalence Study Design and Protocols - Biopharmaceutics. (n.d.). Scribd. [Link]
-
The future of oral drug delivery : from nanotechnologies to electromechanical devices. (2021). Idifarma. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]
-
Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. (n.d.). PubMed. [Link]
-
Tmax in Bioequivalence Assessments. (2024). BioPharma Services. [Link]
-
Guideline for Bioequivalence Studies of Generic Products. (2020). National Institute of Health Sciences, Japan. [Link]
-
Taking an Alternative Approach to Drug Delivery. (2021). Pharmaceutical Technology. [Link]
-
Innovations in Oral Dosage Forms: Enhancing Drug Release and Absorption. (2024). Drug Discovery and Development. [Link]
-
An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence. (2023). MDPI. [Link]
-
The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. (2024). PMC. [Link]
-
Novel methods to assess bioequivalence. (n.d.). Taylor & Francis Online. [Link]
-
In vivo and In vitro Bioequivalence Testing. (2014). Walsh Medical Media. [Link]
-
Bioequivalence Studies and Their Role in Drug Development. (n.d.). Biostatistics.ca. [Link]
-
Innovating Bioequivalence: A Novel Approach To Developing Complex Generic Dosage Forms. (2024). Drug Delivery Leader. [Link]
-
Identifying Regulatory Concerns: A Case of Highly Variable Drugs. (2024). Zenovel. [Link]
-
Ibuprofen Formulations (reference) and (test) Bioequivalence study. (n.d.). ISRCTN. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
-
Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. (n.d.). DergiPark. [Link]
-
Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. (n.d.). ACS Publications. [Link]
-
Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. (2018). PubMed. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC. [Link]
-
Design, synthesis and biological evaluation of novel anti-inflammatory agents. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory Agents and Cholesterol Metabolism. (n.d.). ClinicalTrials.gov. [Link]
Sources
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. sarpublication.com [sarpublication.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biostatistics.ca [biostatistics.ca]
- 6. fda.gov [fda.gov]
- 7. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 9. nihs.go.jp [nihs.go.jp]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. scribd.com [scribd.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Innovating Bioequivalence A Novel Approach To Developing Complex Generic Dosage Forms [drugdeliveryleader.com]
A Researcher's Guide to the Pharmacokinetic Landscape of Benzyl-Substituted Pyridazinones
For drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with a deep understanding of its pharmacokinetic profile. The benzyl-substituted pyridazinone core represents a versatile scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. However, the ultimate success of any compound hinges on its ability to reach the target site of action in sufficient concentration and for an appropriate duration. This guide provides a comparative analysis of the pharmacokinetic properties of benzyl-substituted pyridazinones, supported by experimental data, to aid researchers in navigating the complexities of developing these promising molecules.
This guide is structured to provide not just data, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of how structural modifications influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
The Critical Role of the Benzyl Moiety in Modulating Pharmacokinetics
The benzyl group, a common substituent in many pyridazinone series, offers a versatile handle for medicinal chemists to fine-tune the physicochemical and, consequently, the pharmacokinetic properties of the parent molecule. The position of the benzyl substitution on the pyridazinone ring, as well as the nature and position of substituents on the benzyl ring itself, can dramatically alter key ADME parameters.
A prime example of a benzyl-substituted pyridazinone derivative with a favorable pharmacokinetic profile is a novel benzyl phenyl urea compound incorporating a pyridazinone ring, identified as a potent soluble epoxide hydrolase (sEH) inhibitor. This compound, FP9, demonstrated an impressive oral bioavailability of 78% in mice, a testament to its enhanced metabolic stability.[1] Such high oral bioavailability is a critical attribute for patient-friendly oral drug administration.
Comparative Pharmacokinetic Data of Pyridazinone Derivatives
To facilitate a clear comparison, the following table summarizes key pharmacokinetic parameters of representative pyridazinone derivatives from the literature. It is important to note that direct head-to-head comparative studies are rare, and data is often generated in different preclinical species under varying experimental conditions. Therefore, this table serves as a guide to the expected pharmacokinetic profiles and the impact of structural modifications.
| Compound | Structure | Therapeutic Target | Preclinical Species | Oral Bioavailability (F%) | Key Findings & Reference |
| FP9 | Benzyl phenyl urea with a pyridazinone motif | Soluble Epoxide Hydrolase (sEH) | Mouse | 78% | Exhibited enhanced metabolic stability, leading to excellent oral bioavailability.[1] |
| GNE-A | N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | MET Kinase | Mouse, Rat, Dog, Monkey | 88% (Mouse), 11.2% (Rat), 55.8% (Dog), 72.4% (Monkey) | Showed species-dependent oral bioavailability. Extensive preclinical profiling provides a rich dataset for this complex pyridazinone derivative.[2] |
| Factor XIa Inhibitor | Pyridazinone derivative | Factor XIa | Not specified | Moderate | Selected inhibitors from the series demonstrated moderate oral bioavailability, indicating the potential for oral administration in this class of anticoagulants.[3] |
Note: The structures for FP9 and the Factor XIa inhibitor are not publicly available in full detail in the cited sources.
Deciphering Structure-Pharmacokinetic Relationships
-
Metabolic Stability is Key to Oral Bioavailability: The high oral bioavailability of FP9 is directly attributed to its enhanced metabolic stability.[1] This underscores the importance of designing molecules that are less susceptible to first-pass metabolism in the liver. Strategies to improve metabolic stability often involve blocking metabolically liable sites. For instance, the introduction of fluoro groups or other electron-withdrawing groups on the benzyl ring can prevent oxidative metabolism.
-
Impact of Overall Molecular Complexity: The complex structure of GNE-A, while demonstrating good bioavailability in most species, shows a significant drop in rats.[2] This highlights the intricate interplay of various structural features in determining the overall ADME profile and the challenges in extrapolating pharmacokinetic data across species.
-
In Silico Predictions as a Guiding Tool: While experimental data is the gold standard, in silico ADME profiling can be a valuable tool in the early stages of drug discovery to prioritize compounds for further experimental evaluation. Several studies on pyridazinone derivatives have utilized computational tools to predict properties like oral bioavailability and blood-brain barrier penetration, confirming their drug-like characteristics.[4][5]
Experimental Protocols for Assessing Pharmacokinetic Properties
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo pharmacokinetic assays.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (to ensure sustained enzyme activity), and phosphate buffer (to maintain physiological pH).
-
-
Initiation of the Metabolic Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Add the test compound to the mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction. This process precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant, which contains the remaining parent compound, using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration used in the assay.
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions that are enriched in drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput model for assessing phase I metabolism.
-
NADPH-Regenerating System: CYPs require NADPH as a cofactor. A regenerating system ensures that NADPH is not depleted during the incubation, allowing for a more accurate determination of the metabolic rate.
-
LC-MS/MS: This analytical technique offers high sensitivity and selectivity, allowing for the accurate quantification of the parent compound even in complex biological matrices.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
This type of study provides a comprehensive assessment of a compound's ADME profile in a living organism.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) of a test compound in a rodent model (e.g., mouse or rat).
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives the test compound intravenously. This allows for the determination of the compound's distribution and elimination characteristics without the influence of absorption.
-
Oral (PO) Administration: Another cohort of animals receives the test compound orally (e.g., by gavage).
-
-
Blood Sampling:
-
At predetermined time points after dosing, blood samples are collected from the animals. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
-
-
Plasma Preparation:
-
The collected blood samples are processed to obtain plasma.
-
-
Bioanalysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using specialized software to calculate the key pharmacokinetic parameters.
-
Oral bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the oral dose to the AUC from the intravenous dose, corrected for the dose administered.
-
Causality Behind Experimental Choices:
-
IV vs. PO Dosing: Comparing the pharmacokinetic profiles after IV and PO administration is essential for determining the absolute oral bioavailability.
-
Rodent Models: Mice and rats are commonly used in early preclinical pharmacokinetic studies due to their small size, relatively low cost, and well-characterized physiology.
-
Serial Blood Sampling: Collecting multiple blood samples from each animal over time allows for the construction of a complete plasma concentration-time curve, which is necessary for accurate pharmacokinetic parameter estimation.
Experimental Workflow Diagram:
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion and Future Directions
The benzyl-substituted pyridazinone scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases. A thorough understanding and optimization of the pharmacokinetic properties of these compounds are paramount to their clinical success. While the currently available public data on the comparative pharmacokinetics of benzyl-substituted pyridazinones is not exhaustive, the examples presented in this guide clearly demonstrate the profound impact that structural modifications can have on ADME profiles.
For researchers in this field, a systematic approach to ADME profiling, integrating both in silico predictions and robust experimental evaluations, is crucial. Future research should focus on building a more comprehensive public database of structure-pharmacokinetic relationships for this important class of compounds. This will undoubtedly accelerate the development of new and effective medicines based on the versatile pyridazinone core.
References
-
Lengerli D, Bakht A, Çalışkan K, et al. Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model. Eur J Med Chem. 2025;290:117510. [Link]
- Abouzid K, Hakeem MA, Khalil O, Maklad Y. Pyridazinone derivatives: design synthesis and in vitro vasorelaxant activity. Bioorg Med Chem. 2008;16(1):382-389.
- Asif M. A review on pharmacological activities of pyridazine and pyridazinone derivatives.
-
Beltran PJ, Mitchell P, GNE-A (AR00451896; N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) is a potent, selective MET kinase inhibitor being developed as a potential drug for the treatment of human cancers. Cancer Res. 2011;71(8 Supplement):3927. [Link]
-
Gawel K, Gzella A, Dwiecki K, et al. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. 2023;28(14):5489. [Link]
-
Abdel-rahman HM, Al-Abdullah ES, Al-Harbi NO, et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. J Mol Struct. 2025;1315:138405. [Link]
-
Hu Z, Zhang Y, Wang T, et al. Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. Bioorg Med Chem Lett. 2018;28(6):987-992. [Link]
Sources
- 1. Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
